N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide
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Overview
Description
N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide: is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide typically involves the following steps:
Formation of the Boronic Ester Group: This step involves the reaction of a phenylboronic acid derivative with pinacol to form the boronic ester. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under reflux conditions.
Coupling with Pyrimidine Derivative: The boronic ester is then coupled with a pyrimidine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is performed in the presence of a palladium catalyst, a base such as potassium phosphate, and a solvent like dimethylformamide (DMF) under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the boronic ester group.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium phosphate, and solvents such as DMF or THF.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of reduced pyrimidine or boronic ester derivatives.
Substitution: Formation of new carbon-carbon bonded products.
Scientific Research Applications
N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Research: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but different aromatic ring structure.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar boronic ester group but different functional groups on the aromatic ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar boronic ester group but different heterocyclic ring.
Uniqueness
N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide is unique due to its combination of a boronic ester group with a pyrimidine ring. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H22BN3O3 |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-12-6-7-15(22-16(23)13-9-20-11-21-10-13)14(8-12)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,22,23) |
InChI Key |
FGWCACSMNRNJEX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)NC(=O)C3=CN=CN=C3 |
Origin of Product |
United States |
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